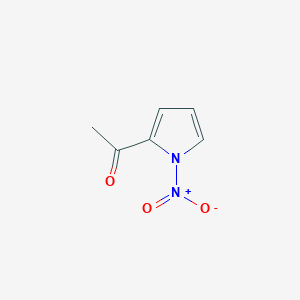
1-Nitro-2-acetylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-2-acetylpyrrole, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mutagenicity and Cytotoxicity
Research indicates that NAP exhibits significant mutagenic and cytotoxic effects. In studies conducted using Salmonella strains TA98 and TA100, NAP was found to be moderately mutagenic in the absence of a mammalian activation system . Furthermore, cytotoxicity assays on mouse C3H10T1/2 cells revealed that NAP is markedly toxic, suggesting that it may form direct-acting mutagens when ingested, especially in nitrite-containing foods .
These findings underscore the importance of understanding NAP's biological interactions, particularly its potential impact on human health when present in food products.
Food Chemistry Applications
1-Nitro-2-acetylpyrrole has been studied for its role in food chemistry, particularly as a flavor component. It is formed during the Maillard reaction, which occurs when amino acids react with reducing sugars during cooking. This reaction is crucial for developing flavors in various cooked foods . The presence of NAP contributes to the flavor profile of certain foods, making it relevant for food scientists interested in flavor enhancement and safety.
Case Study 1: Mutagenicity Assessment
A study conducted by Buttery et al. (1994) evaluated the mutagenic potential of nitropyrrole compounds derived from 2-acetylpyrrole. The researchers found that both NAP and TNAP exhibited mutagenic properties when tested against bacterial strains without metabolic activation. This study highlighted the need for careful monitoring of NAP levels in food products to mitigate potential health risks .
Case Study 2: Flavor Development
In a separate investigation into flavor compounds in rice, researchers identified NAP as a significant contributor to aroma development during cooking. The study emphasized how Maillard reaction products, including NAP, play a vital role in creating desirable sensory attributes in food . This finding has implications for culinary practices and food processing techniques aimed at enhancing flavor.
Comparative Analysis of Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| This compound | Acetyl group at position 2, nitro at position 1 | Exhibits mutagenicity; used in food flavoring |
| 1,3,5-Trinitro-2-acetylpyrrole | Three nitro groups on the pyrrole ring | Increased reactivity; potential for higher toxicity |
| 4-Acetyl-3-nitropyrrole | Acetyl at position 4, nitro at position 3 | Different biological activity compared to NAP |
This table illustrates how variations in substituent positions on the pyrrole ring can significantly influence both chemical behavior and biological activity.
Propriétés
Numéro CAS |
158366-45-1 |
|---|---|
Formule moléculaire |
C6H6N2O3 |
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
1-(1-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3 |
Clé InChI |
IAWKNFOCXFSSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
Key on ui other cas no. |
158366-45-1 |
Synonymes |
1-NAP 1-nitro-2-acetylpyrrole 2-acetyl-1-nitro-pyrrole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















